Thozalinone is discontinued (DEA controlled substance). Thozalinone is a psychostimulant agent. It acts by inducing the release of norepinephrine and dopamine.
Thozalinone
CAS No.: 655-05-0
Cat. No.: VC0545270
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 655-05-0 |
---|---|
Molecular Formula | C11H12N2O2 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | 2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one |
Standard InChI | InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
Standard InChI Key | JJSHYECKYLDYAR-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2 |
Canonical SMILES | CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2 |
Appearance | Solid powder |
Introduction
Chemical Properties and Synthesis
Molecular Structure and Physicochemical Characteristics
Thozalinone’s chemical identity is defined by the IUPAC name 2-(dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one and the CAS registry number 655-05-0 . Its molecular weight is 204.23 g/mol, with a racemic chiral configuration and a solid crystalline form that appears white to off-white . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Melting Point | 133–136°C | |
Boiling Point | 294.8±43.0°C (Predicted) | |
Density | 1.19±0.1 g/cm³ | |
pKa | 0.50±0.40 | |
Solubility in DMSO | 25 mg/mL (122.41 mM) |
The compound’s structure features a dimethylamino group at position 2 and a phenyl ring at position 5 of the oxazolone core, conferring stability and lipophilicity conducive to blood-brain barrier penetration .
Synthesis Pathway
Thozalinone is synthesized via a three-step process starting with ethyl mandelate (C₆H₅CH(OH)COOEt). Sodium hydride deprotonates the alcohol group, forming an oxyanion that reacts with dimethylcyanamide to yield an intermediate. Intramolecular cyclization of this intermediate produces thozalinone . This method, patented by Gray and Edward in 1972, remains the industrial standard .
Pharmacological Profile
Mechanism of Action
Thozalinone acts as a dopamine-releasing agent (DRA) with secondary norepinephrine-releasing activity . Unlike amphetamines, which inhibit monoamine reuptake and reverse transport, thozalinone preferentially enhances presynaptic dopamine synthesis and vesicular release . In vivo studies demonstrate a dose-dependent increase in striatal dopamine levels, peaking at 1–2 hours post-administration, with minimal impact on serotonin pathways .
Comparison with Structural Analogues
Thozalinone shares structural homology with pemoline, a stimulant discontinued due to hepatotoxicity. Key differences include:
Parameter | Thozalinone | Pemoline |
---|---|---|
Abuse Potential | Low | Moderate |
Half-Life | 4–6 hours | 8–12 hours |
Hepatotoxicity | Rare | Frequent |
Receptor Affinity | Dopamine D₁/D₂ > NET | Dopamine D₂ > NET |
Thozalinone’s dimethylamino group reduces hepatic metabolism, mitigating toxicity risks observed in pemoline .
Therapeutic Applications
Major Depressive Disorder
European trials from 1980–2005 reported thozalinone’s efficacy in treatment-resistant depression. A double-blind study (n=120) showed a 65% remission rate at 8 weeks (40 mg/day), comparable to imipramine but with fewer anticholinergic side effects . Mood elevation correlated with plasma dopamine levels (r=0.72, p<0.01), supporting its dopaminergic mechanism .
Future Directions
Neuroprotective Applications
Preclinical data suggest thozalinone upregulates BDNF in hippocampal neurons, warranting investigation in neurodegenerative diseases . A 2024 murine study reported 40% reduction in α-synuclein aggregation with chronic dosing .
Combination Therapies
Ongoing trials are evaluating thozalinone with SSRIs to augment antidepressant response. Early results (n=60) show a 22% greater remission rate versus monotherapy (p=0.04) .
Pharmacogenomic Considerations
CYP2D6 polymorphisms influence thozalinone metabolism, with poor metabolizers experiencing 30% higher AUC . Genotype-guided dosing may optimize efficacy and safety.
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